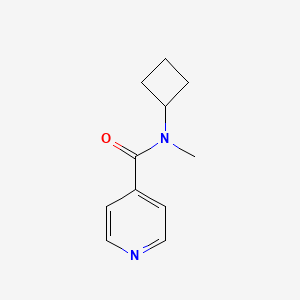

N-cyclobutyl-N-methylpyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutyl-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(10-3-2-4-10)11(14)9-5-7-12-8-6-9/h5-8,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPHBJDMBDSUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N-methylpyridine-4-carboxamide typically involves the reaction of cyclobutylamine with methyl 4-pyridinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-cyclobutyl-N-methylpyridine-4-carboxylic acid.

Reduction: Formation of N-cyclobutyl-N-methylpyridine-4-methanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-cyclobutyl-N-methylpyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and applications of N-cyclobutyl-N-methylpyridine-4-carboxamide and related compounds:

Pharmacological and Therapeutic Differences

- Antitumor Activity: The monohydrate derivative in demonstrates potent activity against hyperproliferative diseases due to its chloro- and trifluoromethyl-substituted aryl groups, which likely enhance binding to kinase targets like VEGF or EGFR . In contrast, the aminophenoxy analog () may lack such specificity but is versatile in drug discovery due to its reactive amino group.

- Solubility and Bioavailability: The monohydrate form () improves aqueous solubility, critical for oral administration, whereas the cyclobutyl group in the target compound may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N-cyclobutyl-N-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a methyl group at the nitrogen atom, along with a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation but may include:

- Enzyme Inhibition : Binding to enzymes, potentially altering their catalytic activity.

- Receptor Modulation : Interacting with specific receptors, which may influence signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : There is potential for analgesic effects, making it a candidate for pain management therapies.

- Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with some studies indicating efficacy against certain pathogens.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| N-cyclobutyl-N-methylpyridine-2-carboxamide | Similar cyclobutyl and methyl substitutions | Anti-inflammatory, anticancer |

| N-cyclobutyl-N-methylpyridine-3-carboxamide | Similar substitutions; different position of carboxamide | Antimicrobial, anti-inflammatory |

| N-cyclopropyl-N-methylpyridine-4-carboxamide | Cyclopropyl instead of cyclobutyl | Varies; less explored |

This comparison highlights how the cyclobutyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing reactivity and biological activity.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigating various pyridine derivatives found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound showed activity against Gram-positive and Gram-negative bacteria. Further research is required to elucidate the specific mechanisms behind this antimicrobial action.

- Analgesic Properties : Animal model studies indicated that administration of this compound resulted in reduced pain responses in models of acute pain, suggesting its potential use as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.